trans-2-Hexenyl valerate

Flavor Chemistry Sensory Science Fragrance Formulation

Generic green esters fail to deliver authentic tropical fruit top notes and degrade under thermal processing. trans-2-Hexenyl Valerate (CAS 56922-74-8) resolves both issues with high odor potency, distinct waxy-fruity character, and superior stability (logP 4.17). • Unique sensory fingerprint: pineapple, pear, apple, cognac nuances at 1.0% in DPG - not achievable with acetate or butyrate homologs. • GRAS (FEMA 3935), IFRA limit 5.0%; suitable for confectionery, baked goods, alcoholic beverages. • Dual-use: insecticidal vs. red flour beetle (egg LC50 14.3 µl/L) under GRAS status enables food-compatible fumigant R&D.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 56922-74-8
Cat. No. B1588256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Hexenyl valerate
CAS56922-74-8
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCC=CCCC
InChIInChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+
InChIKeyWDXAMNXWZLXISB-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in fats;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Hexenyl valerate Technical & Procurement Overview


trans-2-Hexenyl valerate (CAS 56922-74-8), systematically identified as (E)-hex-2-enyl pentanoate, is a C11 fatty acid ester belonging to the green leaf volatile (GLV) family [1]. This compound is a colorless liquid with a molecular weight of 184.28 g/mol and is characterized by its high hydrophobicity (calculated logP of 4.17), rendering it practically insoluble in water but soluble in fats and ethanol [2]. It is listed as a generally recognized as safe (GRAS) flavoring agent by FEMA (No. 3935) and has a full specification from JECFA (No. 1379), confirming its regulatory standing for food and fragrance applications [3][4].

trans-2-Hexenyl valerate: Generic Substitution Risks


Substituting trans-2-hexenyl valerate with other in-class esters like trans-2-hexenyl acetate, trans-2-hexenyl butyrate, or cis-3-hexenyl valerate based solely on broad sensory descriptors (e.g., 'green' or 'fruity') introduces significant formulation risk due to quantifiable differences in sensory impact, regulatory usage caps, and functional properties. For instance, while trans-2-hexenyl acetate is a common 'green' ester, its IFRA-recommended usage level in fragrance concentrates is 8.0%, whereas trans-2-hexenyl valerate is limited to 5.0%, indicating a higher odor potency per unit weight [1]. More critically, the specific waxy, tropical character of trans-2-hexenyl valerate, documented at 1.0% in dipropylene glycol as possessing distinct pineapple, pear, and cognac nuances, is not a generic trait of the GLV class and cannot be replicated by simple homologs . Furthermore, emerging evidence points to unique bioactivity (insecticidal) not shared by its closest structural analogs, which may be a critical differentiator for non-traditional applications .

trans-2-Hexenyl valerate Differentiated Evidence


Higher Odor Potency vs. Acetate Analog

trans-2-Hexenyl valerate exhibits a higher odor potency than its acetate analog, as evidenced by a lower IFRA-recommended usage cap in fragrance concentrates. The maximum recommended usage for trans-2-hexenyl valerate is 5.0000%, compared to 8.0000% for trans-2-hexenyl acetate, suggesting that the valerate ester provides comparable sensory impact at a 37.5% lower concentration [1]. This is corroborated by sensory analysis, where at a 1.0% concentration in dipropylene glycol, the valerate yields a complex profile of green, estery, fruity, apple, green banana, and pineapple with cognac and winey nuances, whereas the acetate at similar dilutions is described as sharp fruity-green with a simpler green banana and pear note .

Flavor Chemistry Sensory Science Fragrance Formulation

Unique Insecticidal Activity vs. Structural Analogs

trans-2-Hexenyl valerate demonstrates significant, quantifiable insecticidal activity against the red flour beetle (Tribolium castaneum), a major stored-product pest. In laboratory assays, it achieved an LC50 of 14.3 µl/l against T. castaneum eggs and provided 81.3% efficacy against adult beetles at a concentration of 0.8 µl/ml . In contrast, a direct comparator, trans-2-hexenyl butyrate, is primarily documented as an insect pheromone (Oechalia schellenbergii) with no reported acute insecticidal activity in similar bioassays . This functional divergence suggests that the valerate ester may serve as a dual-purpose ingredient (fragrance + protectant) in certain industrial formulations.

Agrochemicals Biopesticides Stored Product Protection

Thermodynamic Stability Advantage Over cis-3-Hexenyl Esters

The trans (E) configuration of the double bond in trans-2-hexenyl valerate confers greater thermodynamic stability compared to the cis (Z) configuration found in analogs like cis-3-hexenyl valerate. While specific isomerization kinetics for the valerate ester are not widely published, extensive class-level data on green leaf volatiles demonstrates that cis-3-hexenal, the aldehyde analog, readily isomerizes to the trans-2 form and has a half-life of only minutes in aqueous solutions [1]. This inherent instability of cis-configured GLVs translates to higher potential for off-note formation (e.g., isomerization, hydrolysis) during processing or storage. In contrast, trans-2-hexenyl valerate, with its trans double bond, is thermodynamically favored and does not undergo this facile isomerization, making it a more robust choice for applications involving heat treatment or extended shelf life [2].

Flavor Stability Food Processing Thermal Degradation

Lipophilic Partitioning for Emulsion Systems

trans-2-Hexenyl valerate possesses a high octanol-water partition coefficient (logP) of 4.17, indicating strong hydrophobicity and preferential partitioning into lipid phases . This is a key differentiator from more polar GLV esters like trans-2-hexenyl acetate (calculated logP ~2.3) and trans-2-hexenyl butyrate (calculated logP ~3.1). In a typical oil-in-water emulsion (e.g., a beverage flavor base), the valerate ester will concentrate in the oil phase to a significantly greater extent than its shorter-chain counterparts. This can be leveraged to create a 'time-release' flavor effect, where the compound is released more slowly as the emulsion is consumed, providing a longer-lasting fruity, waxy finish compared to a rapid, high-intensity burst from more water-soluble esters.

Emulsion Science Flavor Delivery Partitioning Behavior

trans-2-Hexenyl valerate Application Scenarios


Tropical Fruit Flavor Formulations

Formulators seeking to create authentic, long-lasting pineapple, pear, or apple flavors can leverage the unique combination of high odor potency (supported by the 5.0% IFRA cap) and high hydrophobicity (logP 4.17) of trans-2-hexenyl valerate. By incorporating this compound, they can achieve a robust, waxy-fruity profile with improved longevity in finished products like confectionery, baked goods, and alcoholic beverages, where high-temperature processing or extended shelf life can degrade less stable esters. [1]

Stored Grain and Post-Harvest Protection

For research and development in the agrochemical and food storage sectors, trans-2-hexenyl valerate presents a unique opportunity as a 'dual-use' compound. Its proven insecticidal activity against major stored-product pests like the red flour beetle (LC50 of 14.3 µl/l against eggs) , combined with its GRAS status as a flavoring agent [2], positions it as a potential active ingredient in 'green' or food-compatible fumigants and protectants where synthetic pesticides are undesirable or restricted.

Fine Fragrance Accords with Cognac Nuances

Perfumers seeking to add depth and complexity to fruity-floral or chypre accords can utilize trans-2-hexenyl valerate for its specific sensory fingerprint, which includes not only green apple and pear but also distinctive cognac and winey nuances . This differentiates it from simpler 'green' esters like trans-2-hexenyl acetate or butyrate, allowing for the creation of more sophisticated and natural-smelling fruity top notes in fine fragrances and personal care products. Its recommended use level of up to 5.0% in the fragrance concentrate provides a clear formulation window. [1]

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